molecular formula C11H23ClN2O3 B13905515 tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride

tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride

Cat. No.: B13905515
M. Wt: 266.76 g/mol
InChI Key: JKHYWLAXWXMMSP-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride is a specialized chemical scaffold designed for advanced pharmaceutical research and development. This compound integrates a protected amine, courtesy of the tert-butyloxycarbonyl (Boc) group, with a synthetically versatile azetidine ring, a motif increasingly valued in drug discovery for its role in improving the physicochemical and metabolic properties of lead compounds . The structural features of this molecule make it a highly valuable intermediate for constructing novel chemical entities, particularly in the discovery of protease inhibitors and other targeted therapeutics where azaheterocyclic frameworks are critical . Its primary research utility lies in its function as a versatile building block; the Boc group can be readily deprotected under mild acidic conditions to reveal a free primary amine, which can subsequently be coupled with various carboxylic acids, sulfonyl chlorides, or other electrophiles to generate a diverse array of derivatives . Concurrently, the 3-methoxyazetidine ring offers a site for further functionalization, enabling researchers to explore structure-activity relationships and fine-tune the properties of their target molecules. This reagent is strictly for research applications in laboratory settings and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-6-5-11(15-4)7-12-8-11;/h12H,5-8H2,1-4H3,(H,13,14);1H

InChI Key

JKHYWLAXWXMMSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CNC1)OC.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride generally involves:

  • Introduction of the tert-butyl carbamate protecting group (Boc group) on the amino functionality.
  • Construction or functionalization of the azetidine ring bearing the methoxy substituent.
  • Formation of the ethyl linker connecting the carbamate and azetidine moieties.
  • Conversion to the hydrochloride salt for enhanced stability and handling.

Key Starting Materials and Reagents

Detailed Synthetic Routes from Patent Literature

Boc Protection and Carbamate Formation

A common approach involves protecting the amino group of a 2-aminoethyl intermediate with a tert-butoxycarbonyl (Boc) group using reagents like di-tert-butyl dicarbonate (Boc2O) or isobutyl chlorocarbonate in the presence of a base such as N-methylmorpholine (NMM). This step yields the tert-butyl carbamate derivative, which is stable and amenable to further functionalization.

Azetidine Ring Functionalization

The 3-methoxy substitution on the azetidine ring can be introduced via:

  • Alkylation of azetidine precursors with methylating agents like methyl sulfate under phase-transfer catalysis conditions.
  • Use of methoxy-substituted azetidine intermediates prepared by ring closure reactions from suitable amino alcohols or amino ethers.

For example, in one process, the (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl) amino] ethyl]-t-butyl carbamate was alkylated with methyl sulfate in the presence of tetrabutylammonium bromide and KOH in ethyl acetate, yielding the methoxy-substituted product with a 92.4% yield.

Coupling of Azetidine and Carbamate Fragments

The ethyl linker connecting the azetidine ring and the carbamate is typically formed by nucleophilic substitution or reductive amination reactions. The azetidine nitrogen or carbon can be functionalized to introduce the ethyl chain, which is then coupled with the Boc-protected amino group.

Formation of Hydrochloride Salt

The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often resulting in improved crystallinity and stability for storage and handling.

Representative Preparation Procedure (Summarized)

Step Reagents/Conditions Description Yield (%) Notes
1. Boc Protection N-Boc-D-serine, isobutyl chlorocarbonate, N-methylmorpholine, ethyl acetate Formation of tert-butyl carbamate intermediate ~80 Mixed acid anhydride intermediate formed
2. Alkylation Methyl sulfate, tetrabutylammonium bromide (PTC), KOH, ethyl acetate Introduction of methoxy group on azetidine ring 92.4 Phase-transfer catalysis used
3. Coupling Azetidine derivative + Boc-protected amine Formation of N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate Variable Stepwise or one-pot synthesis possible
4. Salt Formation Hydrochloric acid, solvent (e.g., ethyl acetate) Conversion to hydrochloride salt Quantitative Enhances compound stability

Research Outcomes and Data Analysis

Yield and Purity

  • The Boc protection step typically achieves yields around 80%, consistent with literature reports.
  • Alkylation under phase-transfer catalysis conditions yields high conversion rates exceeding 90%, indicating efficient methoxy group introduction.
  • Salt formation is generally quantitative, facilitating isolation of the hydrochloride form with high purity.

Reaction Conditions and Optimization

  • Use of mild bases such as NMM and DIPEA prevents side reactions during Boc protection.
  • Phase-transfer catalysis with tetrabutylammonium bromide enhances alkylation rates and selectivity.
  • Temperature control (0–5 °C) during alkylation minimizes by-products.
  • Sequential washing steps with dilute acid, sodium bicarbonate, and water ensure removal of impurities.

Characterization

  • Structural confirmation is achieved by NMR, IR, and mass spectrometry.
  • Crystallinity and purity assessed by powder X-ray diffraction and chromatographic methods.
  • Hydrochloride salt form exhibits improved stability and solubility profiles.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate hydrochloride is a synthetic compound with a molecular weight of 266.76 g/mol and the molecular formula C11H23ClN2O3 . It is used as an intermediate in organic synthesis, particularly in medicinal chemistry and drug development. The compound features a tert-butyl group attached to a carbamate, linked to a 3-methoxyazetidin-3-yl ethyl chain, giving it unique chemical properties.

Potential Applications

While specific biological activity data for tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate hydrochloride is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the methoxy group may enhance lipophilicity, potentially improving bioavailability and interaction with biological targets. Tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate hydrochloride has several potential applications:

  • Intermediate in Drug Synthesis Due to its unique structure, this compound can be used to create novel pharmaceutical agents.
  • ** изучения структуры и активности** It can be employed in research to explore the structure-activity relationships of azetidine derivatives.
  • Pharmacokinetic and Pharmacodynamic Studies The compound can be utilized in interaction studies to understand its pharmacodynamics and pharmacokinetics.

Structural Similarity

Several compounds share structural similarities with tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate hydrochloride:

Compound NameChemical StructureUnique Features
Tert-butyl azetidine carbamateLacks the methoxy group; simpler structure
N-Methyl-N-(tert-butoxycarbonyl)glycineDifferent functional groups; used in peptide synthesis
Ethyl N-(tert-butoxycarbonyl)glycinateSimilar carbamate structure; different ethyl group

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets in biological systems. The azetidine ring can interact with enzymes and receptors, modulating their activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with analogous azetidine- and carbamate-containing derivatives:

Compound Name (CAS) Substituent on Azetidine Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (2940955-58-6) 3-methoxy C₁₁H₂₃ClN₂O₃ 266.76 Methoxy group increases polarity; hydrochloride salt improves solubility.
tert-Butyl N-(azetidin-3-yl)-N-methylcarbamate HCl (115868-92-3) N-methyl C₉H₁₉ClN₂O₂ 222.71 Methyl substitution on nitrogen reduces steric hindrance; lower molecular weight.
tert-Butyl (2-(3,3-difluoroazetidin-1-yl)ethyl)carbamate (EP 3294732 B1) 3,3-difluoro C₉H₁₄ClF₂N₂O₂ 266.67 Fluorine atoms enhance electronegativity and metabolic stability.
tert-Butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;HCl (2725791-23-9) 3-ethyl C₁₁H₂₃ClN₂O₂ 266.76 Ethyl group adds hydrophobicity; similar MW but altered logP.
tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate HCl (2007915-44-6) cis-2-methyl C₉H₁₉ClN₂O₂ 222.71 Stereochemistry (cis) influences receptor binding specificity.

Biological Activity

Tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate; hydrochloride (CAS: 2940955-58-6) is a synthetic compound classified under carbamates, which are widely utilized in organic synthesis and medicinal chemistry. Its unique structure combines a tert-butyl group with a methoxy-substituted azetidine, potentially imparting significant biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate; hydrochloride is C11H23ClN2O3, with a molecular weight of approximately 266.77 g/mol. The structure is characterized by:

  • Tert-butyl group : Enhances lipophilicity and stability.
  • Methoxyazetidine ring : May influence receptor interactions and bioavailability.
  • Carbamate moiety : Known for its ability to form reversible covalent bonds with nucleophilic sites on proteins or enzymes.

Pharmacological Properties

While specific biological activity data for tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate; hydrochloride is limited, compounds with similar structural features often exhibit significant pharmacological properties. For instance:

  • Azetidine derivatives : Generally display various activities such as anti-inflammatory, analgesic, and antimicrobial effects. The presence of the methoxy group may enhance these activities by improving the compound's interaction with biological targets .

The proposed mechanisms of action for this compound involve:

  • Enzyme Interaction : The carbamate group can interact with enzymes, potentially inhibiting their activity. This is typical for many carbamates that act as enzyme inhibitors in various metabolic pathways.
  • Receptor Binding : The azetidine ring may facilitate binding to specific receptors, influencing cellular signaling pathways.
  • Bioavailability Enhancement : The methoxy group likely increases lipophilicity, enhancing absorption and distribution within biological systems.

Case Studies

Although direct case studies on tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate; hydrochloride are scarce, related compounds have been investigated:

  • Anti-inflammatory Activity : Similar carbamate derivatives have shown promising anti-inflammatory effects in vivo. For example, studies involving related compounds demonstrated inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models .
  • Antimicrobial Properties : Other azetidine derivatives have exhibited antimicrobial activities against various pathogens, suggesting potential therapeutic applications for tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate; hydrochloride in infection control .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the potential efficacy of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate; hydrochloride:

Compound NameStructureUnique Features
Tert-butyl azetidine carbamateStructureLacks the methoxy group; simpler structure
N-Methyl-N-(tert-butoxycarbonyl)-glycineStructureDifferent functional groups; used in peptide synthesis
Ethyl N-(tert-butoxycarbonyl)-glycinateStructureSimilar carbamate structure; different ethyl group

This table illustrates how the unique combination of a tert-butyl group, methoxy substitution on an azetidine ring, and its potential biological activity set this compound apart from simpler analogs.

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